molecular formula C15H24N2O4S B10970336 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine

Cat. No.: B10970336
M. Wt: 328.4 g/mol
InChI Key: KIIGZUPGLHKAKS-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine is a chemical compound characterized by a piperazine ring substituted with a propyl group and a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and 4-propylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 3,4-dimethoxybenzenesulfonyl chloride is added to a solution of 4-propylpiperazine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain, potentially affecting mood and cognition.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to therapeutic effects in diseases like cancer or infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The propyl group may influence its lipophilicity and ability to cross biological membranes, potentially enhancing its efficacy as a drug candidate.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-propylpiperazine

InChI

InChI=1S/C15H24N2O4S/c1-4-7-16-8-10-17(11-9-16)22(18,19)13-5-6-14(20-2)15(12-13)21-3/h5-6,12H,4,7-11H2,1-3H3

InChI Key

KIIGZUPGLHKAKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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